Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester

Catalog No.
S13462619
CAS No.
M.F
C20H27N3O5
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3...

Product Name

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester

IUPAC Name

tert-butyl 2-(3-ethoxycarbonylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C20H27N3O5/c1-5-27-17(24)14-7-6-8-15(11-14)23-13-16-12-21(9-10-22(16)18(23)25)19(26)28-20(2,3)4/h6-8,11,16H,5,9-10,12-13H2,1-4H3

InChI Key

DRHMCILOGJOFIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound characterized by its unique structure, which includes a fused pyrazine ring system. The compound features a carboxylic acid moiety and an ester group, contributing to its potential reactivity and biological activity. The molecular formula is C17H22N3O3C_{17}H_{22}N_3O_3 with a molecular weight of approximately 396.3 g/mol. Its structural representation includes various functional groups that suggest it may participate in diverse

  • Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially yielding carboxylic acids.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the bromophenyl group using reagents like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility for further synthetic applications.

Imidazo[1,5-a]pyrazine derivatives have been studied for their biological activities, which include:

  • Anticancer Properties: Exhibiting potential as enzyme inhibitors that may interfere with cancer cell proliferation.
  • Antiviral and Antibacterial Effects: Investigated for their ability to inhibit viral replication and bacterial growth.
  • Biological Imaging Probes: Used in research for imaging biological processes due to their ability to bind specific biomolecules .

The mechanism of action often involves binding to active sites of enzymes, thus blocking their activity.

Synthesis of imidazo[1,5-a]pyrazine derivatives typically employs multi-component reactions (MCRs), which are efficient and atom-economical. A common synthetic route involves:

  • Reaction of an Aryl Aldehyde with 2-Aminopyrazine: This initial step forms a key intermediate.
  • Cycloaddition with Tert-Butyl Isocyanide: This step leads to the formation of the imidazo[1,5-a]pyrazine core structure.
  • Further Functionalization: The compound can be modified through various chemical transformations to introduce additional functional groups or improve yield and purity .

The applications of Imidazo[1,5-a]pyrazine derivatives span multiple fields:

  • Organic Synthesis: They serve as building blocks in the construction of more complex organic molecules.
  • Pharmaceutical Development: Their potential as drug candidates for treating various diseases makes them valuable in medicinal chemistry.
  • Material Science: Utilized in developing new materials, including polymers and dyes due to their unique structural properties .

Studies focusing on the interactions of Imidazo[1,5-a]pyrazine derivatives with biological targets are crucial for understanding their therapeutic potential. These studies often involve:

  • Enzyme Binding Assays: To evaluate how effectively these compounds inhibit specific enzymes related to disease pathways.
  • Cell Line Studies: To assess cytotoxicity and efficacy against cancer cell lines or pathogenic microorganisms.
  • Molecular Docking Simulations: To predict binding affinities and interaction modes with target proteins .

Several compounds share structural similarities with Imidazo[1,5-a]pyrazine derivatives. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,5-a]pyridineContains a pyridine ring instead of pyrazineOften exhibits different biological activities
Tetrahydro-imidazo[1,5-a]pyrazineLacks the carboxylic acid groupMay have altered pharmacokinetics
Imidazo[1,2-b]pyridineDifferent fusion pattern of ringsPotentially different enzyme interactions

These comparisons highlight the unique attributes of Imidazo[1,5-a]pyrazine derivatives while also illustrating how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Exact Mass

389.19507097 g/mol

Monoisotopic Mass

389.19507097 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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